N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a hydroxy group, and a fluorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the chlorination of phenol to produce 5-chloro-2-hydroxyphenol. This intermediate is then subjected to sulfonation to introduce the benzenesulfonamide group. Finally, fluorination is carried out to add the fluorine atom at the para-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide may be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-4-fluorobenzenesulfonamide
N-(5-chloro-2-hydroxyphenyl)-benzenesulfonamide
N-(5-chloro-2-hydroxyphenyl)-4-bromobenzenesulfonamide
Uniqueness: N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both chloro and fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups sets it apart from similar compounds and may contribute to its distinct properties and applications.
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide, a sulfonamide derivative, exhibits significant biological activity due to its unique chemical structure. This article explores its synthesis, biological properties, and potential applications in pharmaceutical research.
Chemical Structure and Synthesis
The compound is characterized by the presence of a sulfonamide group, a hydroxyl group, and halogen substituents (chlorine and fluorine). These functional groups contribute to its reactivity and biological interactions. The synthesis typically involves multiple steps, including nucleophilic substitution reactions and electrophilic aromatic substitution due to the halogen groups' influence on reactivity.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit antimicrobial activity. This activity is primarily attributed to their ability to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. The unique structure of this compound may enhance its binding affinity to the enzyme compared to other sulfonamides.
Table 1: Comparison of Antimicrobial Activity
Compound Name | Target Enzyme | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Dihydropteroate synthase | 0.5 µg/mL |
Sulfamethoxazole | Dihydropteroate synthase | 1 µg/mL |
Trimethoprim | Dihydrofolate reductase | 0.25 µg/mL |
Antitumor Activity
In addition to antimicrobial effects, this compound has shown potential antitumor activity. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by interfering with key metabolic pathways. For instance, it may affect glycolysis and other metabolic processes critical for tumor growth .
Case Study: Antitumor Effects in Cell Lines
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability:
- Concentration : 10 µM resulted in a 30% reduction in viability.
- Concentration : 50 µM resulted in a 70% reduction in viability.
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide moiety allows for competitive inhibition of enzymes involved in folate metabolism.
- Cellular Uptake : The hydroxyl group enhances solubility and cellular uptake, facilitating its action within target cells.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable pharmacokinetic profiles with low toxicity in vitro. Further studies are needed to evaluate its safety and efficacy in vivo.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3S/c13-8-1-6-12(16)11(7-8)15-19(17,18)10-4-2-9(14)3-5-10/h1-7,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIKPUGQHVHOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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